molecular formula C8H9FN2O3 B8384687 2-[(4-Fluoro-2-nitrophenyl)amino]ethanol

2-[(4-Fluoro-2-nitrophenyl)amino]ethanol

Cat. No. B8384687
M. Wt: 200.17 g/mol
InChI Key: OKNWUMOCPDCXML-UHFFFAOYSA-N
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Patent
US07456293B2

Procedure details

This compound was prepared from 1,4-difluoro-2-nitrobenzene (21.8 ml, 100 mmol) and 2-amino ethanol (10 ml, 300 mmol) using analogous procedure described in Step A of Example 3. Yield (19.2 g, 96%).
Quantity
21.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][CH2:14][OH:15]>>[F:8][C:5]1[CH:6]=[CH:7][C:2]([NH:12][CH2:13][CH2:14][OH:15])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
21.8 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield (19.2 g, 96%)

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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